

A Comparative Guide to the Toxicogenomics of Vinclozolin and Its Metabolites

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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605978

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicogenomic effects of the fungicide Vinclozolin and its primary metabolites, M1 (2-[[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). The information presented herein is based on a review of experimental data from in vivo and in vitro studies.

Executive Summary

Vinclozolin, a dicarboximide fungicide, is an endocrine-disrupting chemical that exerts its toxicity primarily through its metabolites, M1 and M2.^[1] These metabolites are more potent antagonists of the androgen receptor (AR) than the parent compound.^{[2][3]} This antagonism disrupts normal androgen signaling, leading to a cascade of altered gene expression and subsequent adverse effects on reproductive development and other physiological processes.^[4] ^[5] While direct comparative toxicogenomic data for Vinclozolin and its metabolites from a single study is limited, this guide synthesizes available data to provide a comparative overview of their potencies and known effects on gene expression.

Data Presentation

Table 1: Comparative Androgen Receptor Binding Affinity

This table summarizes the quantitative data on the binding affinity of Vinclozolin and its metabolites to the androgen receptor. The inhibition constant (K_i) represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled androgen to the receptor. A lower K_i value indicates a higher binding affinity.

Compound	Androgen Receptor Binding Affinity (K_i)	Relative Potency
Vinclozolin	> 700 μM [2] [3]	Weak
Metabolite M1	92 μM [2] [3]	Moderate
Metabolite M2	9.7 μM [2] [3]	High

Data from competitive binding assays using rat prostate androgen receptor.[\[2\]](#)[\[3\]](#)

Metabolite M2 is approximately 9.5 times more potent than M1 and over 72 times more potent than Vinclozolin in binding to the androgen receptor.[\[2\]](#)[\[3\]](#) Furthermore, M2's inhibitory potency is comparable to the well-known antiandrogen, hydroxyflutamide, being only 2-fold less potent. M2 is considered a 50-fold more potent inhibitor of androgen-induced transactivation than M1.

Table 2: Overview of Toxicogenomic Effects and Other Receptor Interactions

This table provides a summary of the known toxicogenomic effects of Vinclozolin and the broader receptor interaction profile of the parent compound and its metabolites.

Feature	Vinclozolin	Metabolite M1	Metabolite M2
Primary Mechanism	Androgen Receptor Antagonist (weak)[2][3]	Androgen Receptor Antagonist (moderate) [2][3]	Androgen Receptor Antagonist (potent)[2][3]
Prostate Transcriptome Alterations	Alters expression of 954 genes in the F3 generation ventral prostate, affecting pathways like calcium and WNT signaling.[6]	Implicated as the active agent for Vinclozolin's effects.	Implicated as the primary active agent for Vinclozolin's effects.
Testis Transcriptome Alterations	Alters expression of 576 genes during embryonic development, impacting transcription, signaling, and cytoskeletal pathways.	Implicated as the active agent for Vinclozolin's effects.	Implicated as the active agent for Vinclozolin's effects.
Transgenerational Epigenetic Effects	Induces altered DNA methylation in sperm, leading to transgenerational disease phenotypes. [1]	Believed to be a causative agent of Vinclozolin's epigenetic effects.	Believed to be a causative agent of Vinclozolin's epigenetic effects.
Other Steroid Receptor Interactions	MR and PR antagonist.[7] ER α and ER β agonist.[7]	ER α and ER β agonist. [7]	PR, GR, and MR antagonist (MR>>PR>GR).[7] Partial AR agonist.[7] ER α and ER β agonist. [7]

MR: Mineralocorticoid Receptor, PR: Progesterone Receptor, GR: Glucocorticoid Receptor, ER: Estrogen Receptor.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol provides a general methodology for assessing the binding affinity of compounds to the androgen receptor, as cited in the summarized data.

- **Preparation of Cytosol:** Ventral prostates from adult male rats are homogenized in a buffer solution to isolate the cytosol, which contains the androgen receptor.
- **Incubation:** A constant concentration of a radiolabeled androgen (e.g., [³H]R1881) is incubated with the prostate cytosol in the presence of varying concentrations of the test compound (Vinclozolin, M1, or M2).
- **Separation of Bound and Unbound Ligand:** After incubation, the mixture is treated to separate the receptor-bound radiolabeled androgen from the unbound form. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
- **Quantification:** The amount of radioactivity in the bound fraction is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC₅₀) is determined. The inhibition constant (K_i) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Microarray Analysis of Ventral Prostate Gene Expression

This protocol outlines the general steps for analyzing gene expression changes in the rat ventral prostate following Vinclozolin exposure, as described in the cited literature.^[6]

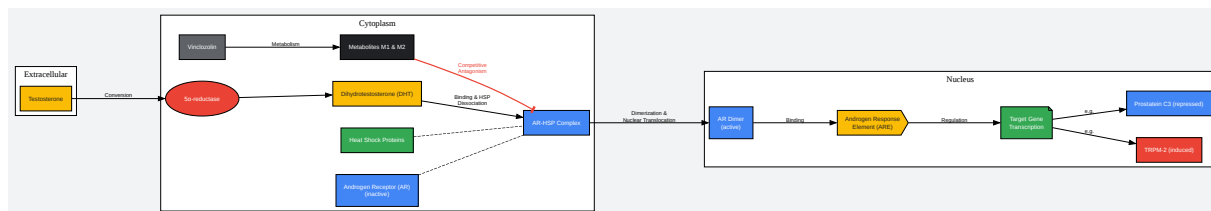
- **Animal Treatment:** Adult male rats are treated with Vinclozolin (e.g., by gavage) for a specified period. A control group receives the vehicle only.
- **Tissue Collection and RNA Extraction:** At the end of the treatment period, the ventral prostates are collected, and total RNA is extracted using a standard method (e.g., TRIzol

reagent).

- **RNA Quality Control:** The integrity and concentration of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
- **Microarray Hybridization:** The labeled cRNA is hybridized to a rat genome microarray chip (e.g., Affymetrix Rat Genome 230 2.0 Array).
- **Scanning and Data Acquisition:** The microarray chips are scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of a specific gene.
- **Data Analysis:** The raw data is normalized, and statistical analysis is performed to identify genes that are differentially expressed between the Vinclozolin-treated and control groups. This often involves setting a fold-change and p-value threshold to determine significance.
- **Pathway and Functional Analysis:** The list of differentially expressed genes is then used for bioinformatics analysis to identify enriched biological pathways and molecular functions.

Mandatory Visualization

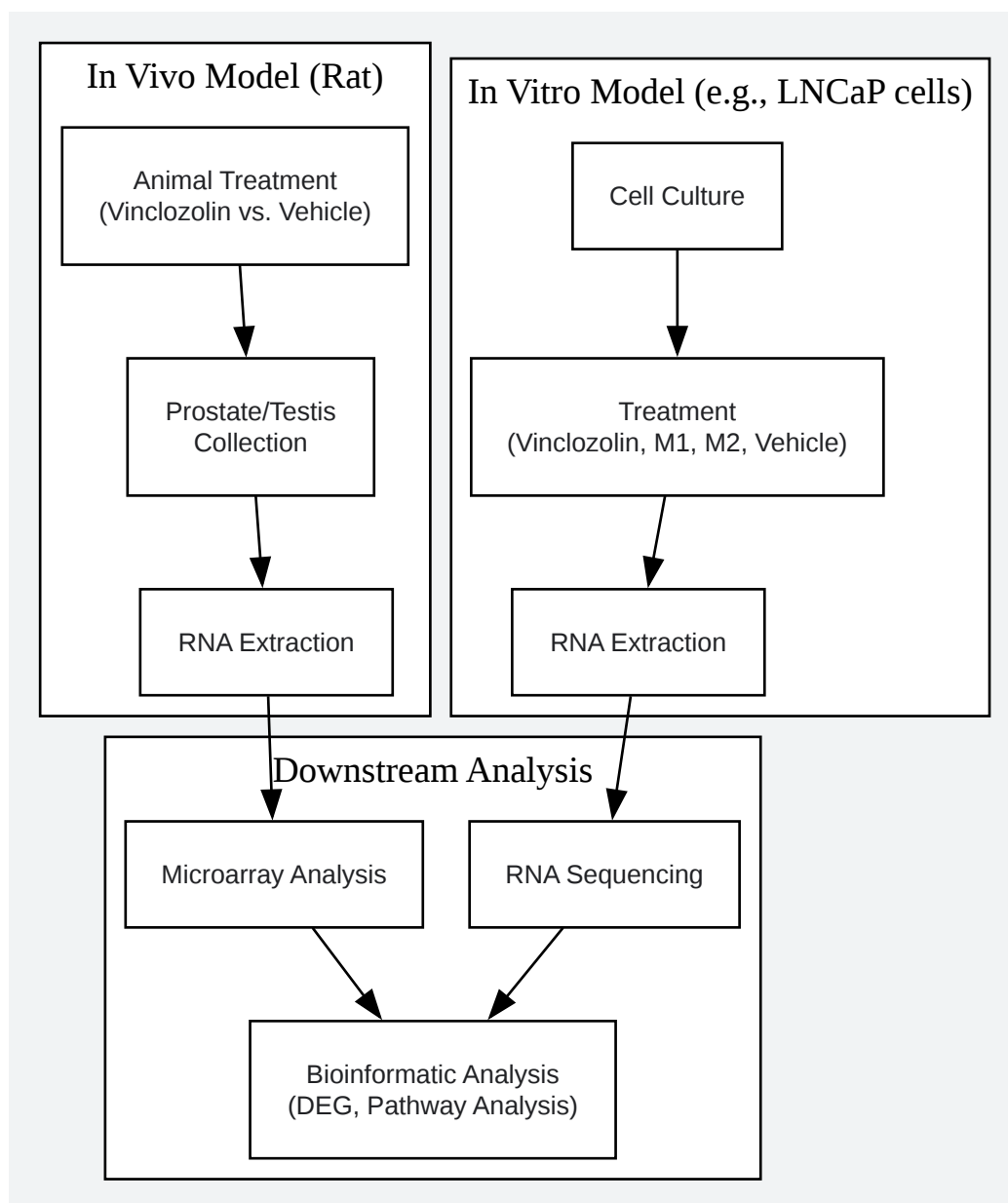
Androgen Receptor Signaling Pathway Disruption by Vinclozolin and its Metabolites



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Caption: Disruption of androgen receptor signaling by Vinclozolin's metabolites.

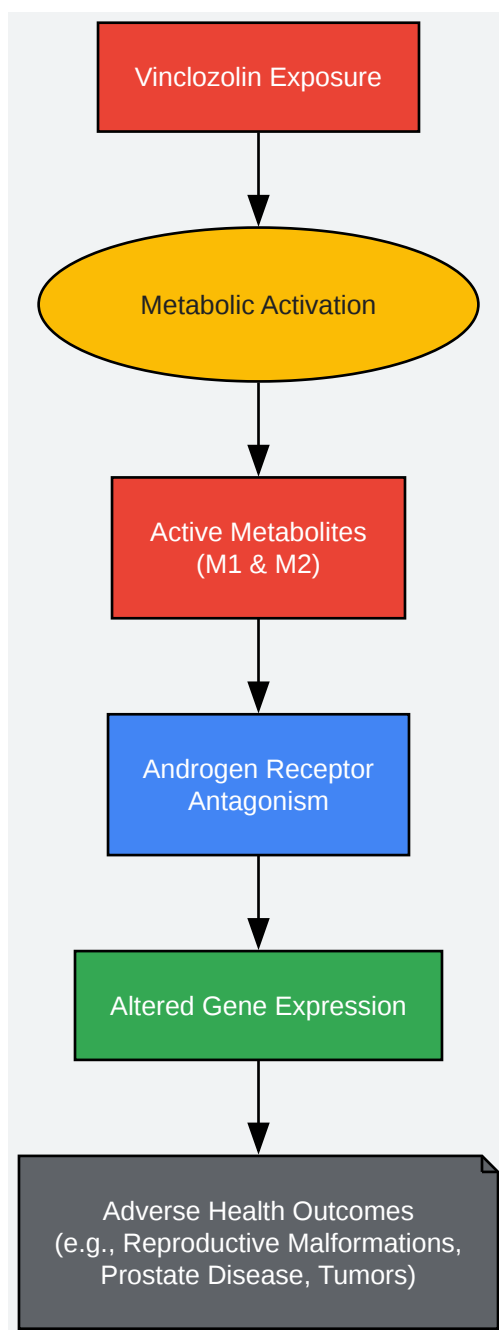
Experimental Workflow for Comparative Toxicogenomic Analysis



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Caption: Workflow for toxicogenomic analysis of Vinclozolin and its metabolites.

Logical Relationship of Vinclozolin's Toxicity



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